Methyl azulene-5-carboxylate
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Overview
Description
Methyl azulene-5-carboxylate is a derivative of azulene, a non-alternant bicyclic aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure. This compound is of interest in various fields due to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl azulene-5-carboxylate can be synthesized through several methods. One common approach involves the carbo-bromination of alkyl azulenemonocarboxylates followed by alcoholysis . Another method includes the alkoxycarbonylcarbene insertion of ethyl indane-2-carboxylate . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl azulene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted azulene derivatives .
Scientific Research Applications
Methyl azulene-5-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl azulene-5-carboxylate involves its interaction with various molecular targets. For instance, in photodynamic therapy, it generates singlet oxygen upon activation by light, which can induce cell death in targeted tissues . The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its soothing effects.
Uniqueness
Methyl azulene-5-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to other azulene derivatives
Properties
CAS No. |
54380-72-2 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl azulene-5-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-7-3-5-9-4-2-6-10(9)8-11/h2-8H,1H3 |
InChI Key |
LJDMYRNJYQKQFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC2=CC=C1 |
Origin of Product |
United States |
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